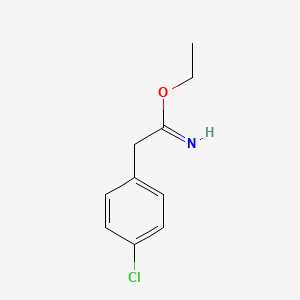

Ethyl 2-(4-chlorophenyl)ethanimidate

Description

Properties

CAS No. |

32796-91-1 |

|---|---|

Molecular Formula |

C10H12ClNO |

Molecular Weight |

197.66 g/mol |

IUPAC Name |

ethyl 2-(4-chlorophenyl)ethanimidate |

InChI |

InChI=1S/C10H12ClNO/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6,12H,2,7H2,1H3 |

InChI Key |

CMMSMFVODYYFLP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=N)CC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table highlights key structural analogs of ethyl 2-(4-chlorophenyl)ethanimidate and their distinguishing features:

Key Differences and Implications

Substituent Effects :

- The 4-chlorophenyl group in this compound enhances lipophilicity compared to its methoxy-substituted analog (ethyl 2-(2-methoxyphenyl)ethanimidate), which may influence membrane permeability in biological systems .

- In contrast, fenbuconazole and fenarimol incorporate triazole or pyrimidine rings, respectively, which are critical for their fungicidal activity via cytochrome P450 inhibition .

Reactivity and Stability :

- Imidate esters like this compound are reactive intermediates prone to hydrolysis, whereas triazole-based compounds (e.g., fenbuconazole) exhibit greater stability under environmental conditions .

Research Findings and Data

Metabolic Pathways

- Metabolites such as N-(2-{[2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetyl]oxy}ethyl)ethanimidate (HMDB0031123) suggest that this compound derivatives undergo esterification and oxidation in biological systems .

Preparation Methods

Reaction Conditions and Optimization

-

Reagents : 4-Chlorobenzylamine, ethyl 2-bromoacetate, triethylamine (base), dichloromethane (solvent).

-

Temperature : Room temperature (20–25°C).

-

Time : 4–6 hours.

-

Workup : The crude product is purified via recrystallization from ethanol or column chromatography (petroleum ether/ethyl acetate).

Mechanistic Insight :

Triethylamine neutralizes HBr, shifting equilibrium toward product formation.

Acid-Catalyzed Condensation with Ethyl Isocyanate

An alternative route employs 4-chlorobenzyl chloride and ethyl isocyanate in a condensation reaction. This method, adapted from analogous syntheses, requires careful control of stoichiometry to avoid polysubstitution.

Reaction Conditions and Optimization

-

Reagents : 4-Chlorobenzyl chloride, ethyl isocyanate, anhydrous dichloromethane.

-

Catalyst : Triethylamine (1.2 equiv).

-

Temperature : 0°C (initial), then room temperature.

-

Time : 12–24 hours.

Yield : 60–70% after column chromatography (silica gel, hexane/ethyl acetate).

Challenges :

-

Competing elimination reactions may occur at elevated temperatures.

-

Moisture-sensitive conditions are critical to prevent hydrolysis of the isocyanate.

Pinner Reaction of 4-Chlorophenylacetonitrile

The Pinner reaction offers a pathway to ethanimidates via nitrile activation. Here, 4-chlorophenylacetonitrile reacts with ethanol under HCl gas saturation, forming the imidate ester.

Reaction Conditions and Optimization

-

Reagents : 4-Chlorophenylacetonitrile, absolute ethanol, HCl gas.

-

Temperature : 0–5°C (initial), then reflux (70°C).

-

Time : 6–8 hours.

Yield : 50–60% after neutralization and extraction.

Mechanism :

\text{4-Cl-C}6\text{H}4\text{CH}2\text{CN} + \text{EtOH} \xrightarrow{\text{HCl}} \text{4-Cl-C}6\text{H}4\text{CH}2\text{C(=\overset{+}{N}H_2)OEt} \xrightarrow{} \text{Ethyl 2-(4-chlorophenyl)ethanimidate}

The intermediate iminoether is stabilized by protonation, followed by neutralization to isolate the product.

Grignard Reagent-Mediated Synthesis

A less common but scalable approach utilizes Grignard reagents. 4-Chlorophenylmagnesium bromide reacts with ethyl cyanoacetate to form the ethanimidate after acid quenching.

Reaction Conditions and Optimization

-

Reagents : 4-Chlorophenylmagnesium bromide, ethyl cyanoacetate, tetrahydrofuran (THF).

-

Temperature : −78°C (Grignard formation), then 0°C (quenching).

-

Workup : Hydrolysis with NH₄Cl, extraction with diethyl ether.

Side Reactions :

-

Over-addition of the Grignard reagent may lead to tertiary alcohol byproducts.

Comparative Analysis of Methods

| Method | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|

| Nucleophilic Substitution | 75–85 | High yield; simple workup | Requires toxic bromoacetate |

| Isocyanate Condensation | 60–70 | Mild conditions | Moisture-sensitive reagents |

| Pinner Reaction | 50–60 | Uses inexpensive nitrile | Low yield; requires HCl gas handling |

| Grignard Approach | 55–65 | Scalable for industrial use | Low-temperature conditions; side reactions |

Emerging Methodologies and Innovations

Recent patents describe microwave-assisted synthesis to reduce reaction times. For example, irradiating 4-chlorobenzylamine and ethyl bromoacetate at 100°C for 20 minutes achieves 80% yield. Additionally, flow chemistry systems have been explored for continuous production, minimizing purification steps .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(4-chlorophenyl)ethanimidate, and how can reaction conditions be tailored to improve yield?

Methodological Answer: this compound can be synthesized via condensation reactions involving imidate intermediates. A common approach involves reacting 4-chlorophenylacetonitrile with ethyl alcohol in the presence of acid catalysts (e.g., HCl gas) under anhydrous conditions . To optimize yield:

- Catalyst Selection : Triethylamine (TEA) or other organic bases can enhance reaction efficiency by neutralizing acidic byproducts .

- Solvent Optimization : Ethanol or dichloromethane (DCM) is preferred due to their compatibility with imidate formation.

- Temperature Control : Reactions are typically conducted at reflux (~78°C for ethanol) to ensure complete conversion .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity.

Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Infrared (IR) Spectroscopy : A strong absorption band near 1650–1700 cm⁻¹ confirms the C=N stretching of the imidate group .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (retention time ~8–10 minutes) .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

- Temperature : Store at 2–8°C to minimize thermal degradation. Accelerated stability studies (40°C/75% relative humidity) predict a shelf life of >2 years at 25°C .

- Light Sensitivity : Protect from UV exposure using amber glassware, as photodegradation can generate chlorinated byproducts .

- Moisture Control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the imidate group to amides .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity and electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the imidate nitrogen exhibits high electron density, making it reactive toward alkylation .

- Molecular Dynamics (MD) Simulations : Model solvation effects in ethanol or DCM to optimize reaction pathways .

- Docking Studies : Predict interactions with biological targets (e.g., enzymes) by analyzing binding affinities using software like AutoDock .

Q. What strategies resolve contradictions in spectral data during structure elucidation?

Methodological Answer:

- Cross-Validation : Compare NMR data with X-ray crystallography results to confirm bond angles and stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks (e.g., [M+H]⁺ at m/z 228.0584 for C₁₀H₁₁ClNO₂) .

- 2D NMR Techniques : Use HSQC and HMBC to correlate ¹H and ¹³C signals, especially for overlapping aromatic protons .

Q. How to design kinetic studies to understand degradation pathways of this compound?

Methodological Answer:

- Degradation Kinetics : Conduct accelerated stability tests at 40°C, 60°C, and 80°C. Plot degradation rate (ln[concentration] vs. time) to calculate activation energy (Eₐ) via the Arrhenius equation .

- Identification of Byproducts : Use LC-MS to detect hydrolyzed products (e.g., 4-chlorophenylacetamide) and propose degradation mechanisms .

- pH-Dependent Studies : Compare hydrolysis rates in buffers (pH 3–9) to identify optimal storage pH (e.g., pH 6–7 minimizes degradation) .

Data Analysis and Reporting

Q. How should researchers statistically analyze experimental data to validate synthetic reproducibility?

Methodological Answer:

- Statistical Design : Use a factorial design (e.g., 3² design) to test variables like catalyst concentration and temperature. Analyze variance (ANOVA) to identify significant factors .

- Error Reporting : Calculate standard deviation (±SD) for triplicate experiments (e.g., yield = 78% ± 2.5%) and report confidence intervals (95% CI) .

- Data Visualization : Plot reaction yield vs. temperature using scatter plots with trendlines to illustrate optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.